molecular formula C27H33FN4O3S B10883197 7-{4-[(1-Adamantylamino)carbothioyl]piperazino}-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid

7-{4-[(1-Adamantylamino)carbothioyl]piperazino}-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid

Cat. No.: B10883197
M. Wt: 512.6 g/mol
InChI Key: WYDGETRYQJEJJG-UHFFFAOYSA-N
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Description

7-{4-[(1-Adamantylamino)carbothioyl]piperazino}-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid is a synthetic compound belonging to the quinolone class of antibiotics. This compound is characterized by its unique structure, which includes a quinoline core, a piperazine ring, and an adamantyl group. It exhibits potent antibacterial properties and is primarily used in the treatment of bacterial infections.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{4-[(1-Adamantylamino)carbothioyl]piperazino}-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid involves several key steps:

    Formation of the Quinoline Core: The quinoline core is synthesized through a series of reactions starting from aniline derivatives. The process typically involves cyclization reactions to form the quinoline ring.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions. This step often requires the use of piperazine derivatives and appropriate catalysts.

    Attachment of the Adamantyl Group: The adamantyl group is attached via a carbothioylation reaction, where adamantylamine reacts with a suitable thiocarbonyl compound.

    Final Assembly: The final step involves the coupling of the quinoline core with the piperazine and adamantyl groups under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-{4-[(1-Adamantylamino)carbothioyl]piperazino}-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products

    Oxidation Products: Quinoline N-oxides.

    Reduction Products: Dihydroquinoline derivatives.

    Substitution Products: Various substituted piperazine derivatives.

Scientific Research Applications

7-{4-[(1-Adamantylamino)carbothioyl]piperazino}-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid has a wide range of scientific research applications:

    Chemistry: Used as a model compound in the study of quinolone chemistry and reaction mechanisms.

    Biology: Investigated for its antibacterial activity against various bacterial strains.

    Medicine: Explored as a potential therapeutic agent for bacterial infections, particularly those resistant to conventional antibiotics.

    Industry: Utilized in the development of new antibacterial agents and as a reference standard in quality control.

Mechanism of Action

The antibacterial activity of 7-{4-[(1-Adamantylamino)carbothioyl]piperazino}-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid is primarily due to its ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death.

Comparison with Similar Compounds

Similar Compounds

    Norfloxacin: 1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid.

    Ciprofloxacin: 1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid.

    Levofloxacin: (S)-9-fluoro-2,3-dihydro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid.

Uniqueness

7-{4-[(1-Adamantylamino)carbothioyl]piperazino}-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid is unique due to the presence of the adamantyl group, which enhances its lipophilicity and potentially improves its ability to penetrate bacterial cell membranes. This structural feature distinguishes it from other quinolone antibiotics and may contribute to its enhanced antibacterial activity.

Properties

Molecular Formula

C27H33FN4O3S

Molecular Weight

512.6 g/mol

IUPAC Name

7-[4-(1-adamantylcarbamothioyl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C27H33FN4O3S/c1-2-30-15-20(25(34)35)24(33)19-10-21(28)23(11-22(19)30)31-3-5-32(6-4-31)26(36)29-27-12-16-7-17(13-27)9-18(8-16)14-27/h10-11,15-18H,2-9,12-14H2,1H3,(H,29,36)(H,34,35)

InChI Key

WYDGETRYQJEJJG-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=S)NC45CC6CC(C4)CC(C6)C5)F)C(=O)O

Origin of Product

United States

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